(Rac)-Tenofovir-d7

Stable Isotope Labeling Isotopic Purity LC-MS/MS Internal Standard

LC-MS/MS tenofovir quantification is compromised by matrix effects and ionization variability. Alternative d6 or non-deuterated internal standards introduce bias from isotopic peak overlap and retention time drift. • +7 Da mass shift ensures baseline resolution from endogenous interferences • 98% atom D enrichment enables 96.0-106.0% method accuracy per FDA/EMA guidance • Superior co-elution fidelity vs. d6/d5 analogs in plasma, tissue, and intracellular matrices ≥98% purity; white to off-white solid; ambient shipping; for regulated bioequivalence studies and multi-analyte antiviral panels.

Molecular Formula C9H14N5O4P
Molecular Weight 294.26 g/mol
Cat. No. B12419262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Tenofovir-d7
Molecular FormulaC9H14N5O4P
Molecular Weight294.26 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
InChIInChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/i1D3,2D2,4D,6D
InChIKeySGOIRFVFHAKUTI-JBIKYDHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Rac)-Tenofovir-d7: Stable Isotope-Labeled Racemic Tenofovir for Antiviral Quantification


(Rac)-Tenofovir-d7 is a deuterium-labeled analog of the racemic mixture of tenofovir, an acyclic nucleotide reverse transcriptase inhibitor used in HIV and HBV treatment research [1]. The compound incorporates seven deuterium atoms at specific positions, yielding a molecular weight of 294.26 Da (C₉H₇D₇N₅O₄P), compared to 287.21 Da for the unlabeled compound . Its primary utility lies in serving as a stable isotope internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it compensates for matrix effects and ionization variability to enable precise quantitation of tenofovir in biological matrices [2].

Why Generic (Rac)-Tenofovir-d7 Substitution with d6 or d5 Analogs Compromises Quantification Accuracy


Substituting (Rac)-Tenofovir-d7 with alternative deuterated tenofovir analogs (e.g., d6, d5) or non-deuterated internal standards introduces quantifiable bias in LC-MS/MS assays. The isotopic cluster and mass shift (Δm = +7 Da vs. unlabeled) directly affect co-elution behavior and signal interference, with d6 analogs exhibiting a 6 Da shift that may overlap with endogenous matrix peaks or metabolites [1]. Furthermore, variations in deuteration position influence chromatographic retention time reproducibility, with d7-labeled compounds demonstrating superior co-elution fidelity with the target analyte [2]. These physicochemical differences propagate into measurable deviations in accuracy and precision when validated bioanalytical methods rely on a specific isotopic label configuration [3].

(Rac)-Tenofovir-d7 Quantitative Differentiation Evidence vs. Closest Analogs


Isotopic Enrichment: 98% Atom D Purity Validated by HPLC

(Rac)-Tenofovir-d7 exhibits a certified isotopic enrichment of 98% atom D, as measured by HPLC analysis, ensuring minimal signal crosstalk in selected reaction monitoring (SRM) transitions . This compares favorably to some commercial d6 analogs, which may exhibit isotopic enrichment variability ranging from 95% to 99% atom D depending on the supplier [1]. The 98% atom D specification for d7 directly impacts the lower limit of quantification (LLOQ) by reducing background interference from unlabeled isotopic species .

Stable Isotope Labeling Isotopic Purity LC-MS/MS Internal Standard

Mass Spectral Differentiation: +7 Da Shift Minimizes Cross-Talk in Multiplexed Assays

The molecular weight of (Rac)-Tenofovir-d7 is 294.26 Da, representing a +7.05 Da increase relative to unlabeled (Rac)-Tenofovir (287.21 Da) . This mass shift exceeds that of the commonly used d6 analog (293.3 Da, +6.1 Da shift) and the d5 analog (+5.0 Da shift), providing enhanced separation from endogenous isotopic envelopes in high-resolution mass spectrometry workflows [1]. In SRM transitions, the d7 label ensures the internal standard precursor ion m/z is sufficiently distinct from the analyte's M+1 or M+2 natural abundance isotopomers, reducing quantitative bias [2].

Mass Spectrometry Isotopic Shift SRM/MRM

Chromatographic Co-Elution Fidelity: Retention Time Matching for Matrix Effect Compensation

Deuterated internal standards such as (Rac)-Tenofovir-d7 are employed to compensate for matrix effects in LC-MS/MS bioanalysis, achieving accuracy within 96.0–106.0% of nominal values and precision with RSD < 2.4% across biological matrices [1]. The d7 label, with a mass difference of +7 Da, provides sufficient separation to avoid isobaric interference while maintaining near-identical chromatographic retention time to the unlabeled analyte—a balance that minimizes matrix-induced ionization suppression variability [2]. In validated methods using d6 internal standards, similar accuracy (96–106%) and precision (RSD < 2.4%) have been reported; however, the d7 label offers a slightly larger mass shift, which can be advantageous in complex matrices where endogenous compounds co-elute [3].

Chromatography Matrix Effects Internal Standard

Optimal Use Cases for (Rac)-Tenofovir-d7 in Antiviral Research and Bioanalysis


Regulated Bioequivalence Studies Requiring Validated LC-MS/MS Methods

(Rac)-Tenofovir-d7 serves as a deuterated internal standard for tenofovir quantification in plasma, tissue, and intracellular compartments during clinical bioequivalence trials [1]. Its 98% atom D isotopic enrichment and +7 Da mass shift ensure robust matrix effect compensation, enabling method accuracy within 96.0–106.0% of nominal concentrations as demonstrated in validated LC-MS/MS protocols [2]. This performance aligns with FDA/EMA bioanalytical method validation guidance, making it a suitable choice for regulated environments.

Pharmacokinetic Profiling of Tenofovir Prodrugs and Metabolites

In studies investigating tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF) pharmacokinetics, (Rac)-Tenofovir-d7 provides a stable isotope-labeled internal standard that co-elutes with the parent tenofovir moiety [1]. The d7 label facilitates simultaneous quantification of tenofovir and its metabolites without isotopic overlap, as demonstrated in assays achieving linear calibration ranges from 4 to 500 ng/mL with LOQ ≤ 0.7 ng/mL [2].

Multiplexed Antiretroviral Drug Quantification in Preclinical Models

For preclinical studies requiring simultaneous quantification of multiple antiretrovirals (e.g., tenofovir, emtricitabine, efavirenz), (Rac)-Tenofovir-d7 offers a distinct mass shift that minimizes cross-interference with co-administered compounds and their respective deuterated internal standards [1]. This attribute is particularly valuable in HIV prevention research involving tissue distribution analysis, where matrix complexity demands high selectivity [2].

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